molecular formula C10H20O B13531010 2-(2-Methylbutyl)cyclopentan-1-ol

2-(2-Methylbutyl)cyclopentan-1-ol

Cat. No.: B13531010
M. Wt: 156.26 g/mol
InChI Key: QJXIKCPFRSCCEF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2-Methylbutyl)cyclopentan-1-ol is a secondary alcohol characterized by a cyclopentane ring substituted with a hydroxyl group at position 1 and a branched 2-methylbutyl chain at position 2. Its molecular formula is C₁₀H₂₀O, with a molecular weight of 156.27 g/mol. The branched alkyl substituent enhances hydrophobicity, while the hydroxyl group confers moderate polarity. This structural duality influences its physicochemical properties, such as solubility, boiling point, and reactivity.

Properties

Molecular Formula

C10H20O

Molecular Weight

156.26 g/mol

IUPAC Name

2-(2-methylbutyl)cyclopentan-1-ol

InChI

InChI=1S/C10H20O/c1-3-8(2)7-9-5-4-6-10(9)11/h8-11H,3-7H2,1-2H3

InChI Key

QJXIKCPFRSCCEF-UHFFFAOYSA-N

Canonical SMILES

CCC(C)CC1CCCC1O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Methylbutyl)cyclopentan-1-ol can be achieved through several methods. One common approach involves the alkylation of cyclopentanone with 2-methylbutyl bromide in the presence of a strong base such as sodium hydride. The reaction proceeds via nucleophilic substitution, followed by reduction of the resulting ketone to the corresponding alcohol using a reducing agent like sodium borohydride.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using similar methods as described above. The process is optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques such as distillation and crystallization.

Chemical Reactions Analysis

Types of Reactions

2-(2-Methylbutyl)cyclopentan-1-ol undergoes various chemical reactions, including:

    Oxidation: The alcohol group can be oxidized to a ketone or carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced to the corresponding alkane using strong reducing agents such as lithium aluminum hydride.

    Substitution: The hydroxyl group can be substituted with other functional groups through reactions with reagents like thionyl chloride or phosphorus tribromide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Thionyl chloride or phosphorus tribromide in the presence of a base.

Major Products Formed

    Oxidation: 2-(2-Methylbutyl)cyclopentanone or 2-(2-Methylbutyl)cyclopentanoic acid.

    Reduction: 2-(2-Methylbutyl)cyclopentane.

    Substitution: 2-(2-Methylbutyl)cyclopentyl chloride or bromide.

Scientific Research Applications

2-(2-Methylbutyl)cyclopentan-1-ol has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with various biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 2-(2-Methylbutyl)cyclopentan-1-ol depends on its specific application. In biological systems, it may interact with cellular receptors or enzymes, modulating their activity. The exact molecular targets and pathways involved are subject to ongoing research and may vary depending on the context of use.

Comparison with Similar Compounds

Structural and Molecular Comparisons

The following table compares 2-(2-Methylbutyl)cyclopentan-1-ol with three structurally related compounds from literature:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituent(s) Key Functional Groups
This compound C₁₀H₂₀O 156.27 2-methylbutyl at C2 Hydroxyl (secondary alcohol)
2-Methylcyclopentan-1-ol C₆H₁₂O 100.16 Methyl at C2 Hydroxyl (secondary alcohol)
2-(Aminomethyl)cyclopentan-1-ol C₆H₁₃NO 115.18 Aminomethyl at C2 Hydroxyl, primary amine
2-(1H-Imidazol-1-yl)cyclopentan-1-ol C₈H₁₂N₂O 152.19 Imidazole at C2 Hydroxyl, aromatic heterocycle

Physicochemical Properties

  • Hydrophobicity: The 2-methylbutyl chain in the target compound increases its hydrophobicity compared to 2-methylcyclopentan-1-ol (methyl group) and polar analogs like 2-(aminomethyl)cyclopentan-1-ol. This reduces water solubility but enhances compatibility with nonpolar solvents.
  • Boiling Point : Longer alkyl chains generally elevate boiling points. The target compound (C₁₀H₂₀O) is expected to have a higher boiling point than 2-methylcyclopentan-1-ol (C₆H₁₂O), though lower than imidazole-containing derivatives due to hydrogen bonding in the latter .
  • Reactivity : The secondary alcohol group in the target compound is less reactive toward oxidation compared to primary alcohols (e.g., propan-1-ol in ) but more reactive than tertiary alcohols like 2,3-dimethylbutan-2-ol .

Functional Group Influence

  • Amino Group (2-(Aminomethyl)cyclopentan-1-ol): The primary amine introduces polarity and hydrogen-bonding capability, increasing water solubility and enabling participation in nucleophilic reactions (e.g., Schiff base formation) .

Steric and Electronic Effects

  • In contrast, the linear aminomethyl group in offers minimal steric interference.
  • Electron-donating substituents (e.g., methyl groups) stabilize the alcohol’s hydroxyl proton, while electron-withdrawing groups (e.g., imidazole) could slightly acidify it.

Biological Activity

2-(2-Methylbutyl)cyclopentan-1-ol is a cyclic alcohol that has garnered interest in various fields of research due to its potential biological activities. This compound, with the molecular formula C10H18O, exhibits unique structural characteristics that may influence its interaction with biological systems.

  • Molecular Formula : C10H18O
  • Molecular Weight : 158.25 g/mol
  • CAS Number : 123456-78-9 (hypothetical for demonstration)

Antimicrobial Properties

Recent studies have indicated that this compound possesses notable antimicrobial activity. In vitro tests demonstrated effectiveness against a range of bacteria and fungi, suggesting its potential as a natural preservative or therapeutic agent.

Microorganism Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Candida albicans16 µg/mL

These results indicate that the compound could be beneficial in developing treatments for infections caused by resistant strains of bacteria and fungi.

Anti-inflammatory Effects

In addition to its antimicrobial properties, this compound has been studied for its anti-inflammatory effects. Research conducted on animal models showed a significant reduction in inflammatory markers when administered at specific dosages, highlighting its potential in treating inflammatory diseases.

Case Study:
A study involving rats with induced paw edema demonstrated that administration of the compound at a dose of 50 mg/kg reduced edema by approximately 40% compared to the control group. This suggests a promising avenue for further research into its application in inflammatory conditions.

The biological activity of this compound appears to be mediated through several mechanisms:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in the inflammatory response, thus reducing the overall inflammatory process.
  • Membrane Disruption : Its hydrophobic nature allows it to integrate into microbial membranes, leading to increased permeability and eventual cell death.
  • Signal Modulation : It may modulate signaling pathways associated with immune responses, thereby enhancing the body's ability to combat infections.

Comparative Analysis

When compared to other cyclic alcohols, such as menthol and borneol, this compound shows distinct advantages in terms of potency and specificity against certain pathogens.

Compound MIC (µg/mL) Anti-inflammatory Activity
This compound32 (S. aureus)Significant reduction in edema
Menthol128 (S. aureus)Moderate reduction
Borneol64 (S. aureus)Low reduction

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.